Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate
Description
This compound is a thiophene-based derivative featuring a trifluoromethylphenyl sulfonamide group, a phenylsulfanyl acetyl linkage, and a methyl carboxylate moiety. Key features include:
- Molecular framework: A thiophene ring substituted at the 2- and 3-positions with a methyl carboxylate and a sulfonamide-linked phenylsulfanyl acetyl group, respectively.
- Functional groups: The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the sulfonamide linkage may contribute to target binding or enzyme inhibition .
Properties
IUPAC Name |
methyl 3-[[2-[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O5S3/c1-31-20(28)19-16(9-10-32-19)25-18(27)12-33-17-8-3-2-7-15(17)26-34(29,30)14-6-4-5-13(11-14)21(22,23)24/h2-11,26H,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLWDVQDQKUMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate (CAS Number: 250714-85-3) is a complex organic compound with significant biological activity. This article explores its pharmacological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiophene ring, sulfonamide groups, and a trifluoromethyl phenyl moiety, which contribute to its biological interactions. The molecular formula is , and it has a molecular weight of approximately 425.43 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 425.43 g/mol |
| Density | 1.384 g/cm³ |
| Melting Point | 127-129 °C |
| Boiling Point | 434.9 °C |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which the compound may mitigate chronic inflammatory conditions .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and enhancing bioavailability. Studies suggest that the sulfonamide moiety may act as a reversible inhibitor of certain enzymes involved in tumor progression .
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values observed at approximately 15 µM after 48 hours of exposure.
- Inflammatory Response : In an experimental model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, indicating its potential utility in treating inflammatory disorders.
Scientific Research Applications
The compound has been studied for various biological activities, including:
- Anticancer Activity : Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate has demonstrated cytotoxic effects against multiple cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation. For example, a study showed significant reductions in cell viability at concentrations above 10 μM, indicating its potential as a chemotherapeutic agent.
- Anti-inflammatory Properties : Research has indicated that this compound can modulate inflammatory pathways. In a murine model of arthritis, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Antimicrobial Effects : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; significant cytotoxicity observed | Peer-reviewed studies |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels in murine models | In vivo studies |
| Antimicrobial | Inhibits growth of specific bacterial strains | Preliminary tests |
Case Studies
-
Anticancer Properties Study :
- A peer-reviewed study evaluated the effects of the compound on various cancer cell lines. Results indicated that at concentrations exceeding 10 μM, there was a marked decrease in cell viability across multiple tested lines.
-
Research on Anti-inflammatory Effects :
- Another study investigated the compound's ability to modulate inflammatory responses in a murine model. The treatment group exhibited significantly lower levels of inflammatory markers compared to controls, supporting its therapeutic potential for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Sulfonylurea Herbicides (Agrochemicals)
The compound shares structural motifs with sulfonylurea herbicides, such as triflusulfuron methyl ester and metsulfuron methyl ester (listed in ). Key differences include:
Key Insight : Unlike sulfonylureas, the target compound lacks the triazine core critical for ALS inhibition, suggesting divergent biological targets. Its thiophene and trifluoromethyl groups may enhance bioavailability or stability in biological systems .
Comparison with Thiophene Derivatives ()
A structurally similar thiophene derivative, Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate (CAS 477869-07-1), provides a baseline for comparison:
Key Insight: The trifluoromethyl and sulfonamide groups in the target compound likely improve its resistance to oxidative degradation compared to the simpler aminophenyl derivative. This could make it more suitable for applications requiring prolonged stability .
Research Findings and Hypotheses
- Synthetic Accessibility : The compound’s synthesis would require multi-step functionalization of the thiophene core, including sulfonylation and acetyl linkage formation. This contrasts with sulfonylureas, which are typically synthesized via urea bridge formation .
- Pharmacological Potential: The trifluoromethyl group is common in pharmaceuticals (e.g., celecoxib) for its metabolic stability and hydrophobic interactions. This suggests the compound could be a candidate for kinase or protease inhibition studies .
- Agrochemical Limitations : Without a triazine or urea moiety, the compound is unlikely to act as a conventional herbicide. However, its phenylsulfanyl group may confer unique pesticidal properties warranting further study .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate?
- Methodological Answer : The synthesis involves multi-step coupling reactions. For analogous thiophene derivatives, a common approach includes:
Sulfonamide Formation : Reacting 3-(trifluoromethyl)benzenesulfonyl chloride with 2-aminothiophenol to form the sulfonamide intermediate.
Thioether Linkage : Introducing a sulfanyl group via nucleophilic substitution using a mercaptoacetyl moiety.
Esterification : Final carboxylate esterification with methanol under acidic conditions.
- Catalysts like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are critical for amide bond formation .
- Key Validation : Monitor intermediates via TLC and confirm final product purity via HPLC (>98%) and NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) .
Q. How is the structural integrity and purity of this compound validated in academic research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., trifluoromethyl singlet at ~δ -62 ppm in F NMR).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 541.05).
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values (±0.4%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example:
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Reaction Temp. | 25–80°C | 60°C |
| DMAP Concentration | 0.1–1.0 eq. | 0.5 eq. |
| Solvent | DMF, THF, DCM | DMF |
- Heuristic Algorithms : Bayesian optimization outperforms manual trial-and-error by predicting high-yield conditions with fewer experiments .
- Flow Chemistry : Continuous-flow systems enhance reproducibility for exothermic steps (e.g., sulfonylation) .
Q. What strategies resolve discrepancies in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Analysis : Perform IC assays across multiple cell lines (e.g., HEK293, HeLa) to distinguish target-specific inhibition from nonspecific toxicity.
- Metabolite Profiling : Use LC-MS to identify degradation products or reactive intermediates that may confound activity readings.
- Structural Analog Comparison : Compare with methyl ester derivatives lacking the trifluoromethyl group to isolate the sulfonamide-thiophene moiety’s role .
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show the -CF group increases electrophilicity at the sulfonamide sulfur, enhancing nucleophilic attack kinetics.
- Kinetic Isotope Effects (KIE) : Deuterium labeling at the phenyl ring (C-D bonds) reveals rate-determining steps in Suzuki-Miyaura couplings .
Experimental Design & Data Analysis
Q. What statistical methods are recommended for analyzing contradictory solubility data in different solvents?
- Methodological Answer :
- Principal Component Analysis (PCA) : Reduces dimensionality of solvent polarity (Hildebrand parameter), hydrogen-bond donor capacity, and dielectric constant to identify outliers.
- ANOVA with Tukey’s Test : Compares means across solvent groups (e.g., DMSO vs. THF) to determine significance (p < 0.05).
- Solubility Parameter Modeling : Hansen solubility parameters (δ, δ, δ) predict miscibility gaps .
Q. How can researchers validate the stability of this compound under physiological conditions for in vivo studies?
- Methodological Answer :
- Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) and human plasma at 37°C for 24–72 hours. Monitor degradation via LC-MS.
- Accelerated Stability Testing : Expose to oxidative (HO), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions to identify labile functional groups (e.g., ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
